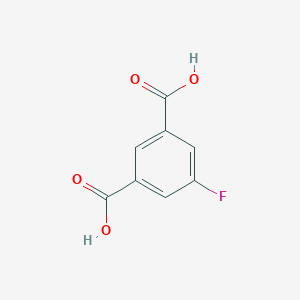

5-Fluoroisophthalic acid

Übersicht

Beschreibung

5-Fluoroisophthalic acid is an aromatic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Fluoroisophthalic acid can be synthesized through the oxidation of 5-fluoro-m-xylene using potassium permanganate (KMnO4) as an oxidizing agent. The reaction is typically carried out in an aqueous medium under reflux conditions for several hours. The reaction mixture is then filtered to remove any solid impurities, and the filtrate is acidified to precipitate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Esterification and Acyl Chloride Formation

The carboxylic acid groups undergo esterification and conversion to acyl chlorides, enabling further derivatization:

Esterification

Reaction with methanol and sulfuric acid produces dimethyl 5-fluoroisophthalate :

Reaction :

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol, reflux (12 h) | H₂SO₄ | 83% |

Acyl Chloride Formation

5-FIPA reacts with thionyl chloride (SOCl₂) to form the dichloride derivative, a precursor for nucleophilic substitutions :

Reaction :

Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example, reactions with amines or thiols yield substituted derivatives :

| Nucleophile | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ammonia | DMF, 100°C | 5-Aminoisophthalic acid | Polymer synthesis | |

| Methanethiol | K₂CO₃, DMSO | 5-Methylthioisophthalic acid | Enzyme inhibition studies |

Mechanistic Insight :

The electron-withdrawing effect of the carboxylic acid groups activates the aromatic ring for NAS, facilitating displacement of fluorine by stronger nucleophiles .

Coordination Chemistry

5-FIPA forms metal-organic frameworks (MOFs) via deprotonation and coordination with transition metals. Co-crystallization with 4,4′-bipyridine (bipy) generates hydrogen-bonded networks :

Key Interaction :

- O–H···N hydrogen bonds between carboxyl groups and bipyridine.

- C–H···F interactions stabilize the supramolecular architecture .

| Metal Ion | Ligand Ratio | Structure | Application | Reference |

|---|---|---|---|---|

| Zn²⁺ | 1:1 (5-FIPA:bipy) | 2D layered framework | Photocatalysis |

Reduction Reactions

While direct reduction of carboxylic acids is challenging, ester derivatives of 5-FIPA can be reduced to alcohols using LiAlH₄:

Reaction :

| Reducing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux (4 h) | 65% |

Biological Interactions

5-FIPA competitively inhibits bovine liver glutamate dehydrogenase (Ki = 0.8–1.2 mM), with the fluorine substituent enhancing binding affinity compared to unsubstituted isophthalic acid .

| Enzyme | Inhibition Type | Ki (mM) | Reference |

|---|---|---|---|

| Glutamate dehydrogenase | Competitive | 1.0 ± 0.2 |

Comparative Reactivity

The fluorine substituent significantly alters reactivity compared to non-fluorinated analogs:

| Reaction | 5-FIPA | Isophthalic Acid |

|---|---|---|

| NAS with NH₃ | Faster rate (activated ring) | No reaction under mild conditions |

| Enzyme inhibition | Higher affinity (ΔpKi = 0.4) | Lower affinity |

Wissenschaftliche Forschungsanwendungen

Chemistry

5-FIPA serves as a vital building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules. Its fluorinated nature makes it an excellent candidate for creating materials with enhanced thermal and chemical resistance .

- Case Study : In polymer chemistry, researchers have utilized 5-FIPA to synthesize polyesters with improved mechanical properties compared to their non-fluorinated counterparts. These polymers exhibit higher thermal stability, making them suitable for high-performance applications.

Biology

In biological research, 5-FIPA is employed as a probe in enzyme-substrate interaction studies. Its ability to participate in hydrogen bonding allows for the exploration of binding affinities and mechanisms of action within biological systems .

- Case Study : A study demonstrated that 5-FIPA could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders.

Medicine

The compound is being investigated for its role as a precursor in drug development. Its unique properties may lead to the creation of novel pharmaceuticals with enhanced efficacy and reduced side effects .

- Case Study : Research has indicated that derivatives of 5-FIPA exhibit promising activity against certain cancer cell lines, highlighting its potential as a scaffold for developing anti-cancer agents.

Industry

This compound is utilized in the production of specialty chemicals, coatings, and materials with specific properties tailored for industrial applications. Its incorporation into formulations can enhance durability and resistance to environmental factors .

- Case Study : In the coatings industry, formulations containing 5-FIPA have shown improved weather resistance and adhesion properties compared to traditional coatings.

Comparison with Related Compounds

To understand the uniqueness of 5-FIPA, it is essential to compare it with similar compounds such as isophthalic acid (IPA) and terephthalic acid (TPA).

Wirkmechanismus

The mechanism of action of 5-fluoroisophthalic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form strong bonds with other molecules. This property is exploited in various chemical reactions and applications. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Isophthalic acid: The parent compound without the fluorine substitution.

Terephthalic acid: A similar aromatic dicarboxylic acid with different substitution patterns.

Phthalic acid: Another aromatic dicarboxylic acid with a different structure.

Uniqueness: 5-Fluoroisophthalic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Fluoroisophthalic acid (5-FIPA) is a fluorinated derivative of isophthalic acid, which has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of 5-FIPA, examining its potential applications, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 184.12 g/mol. The compound exhibits a crystalline structure with notable intermolecular interactions, including hydrogen bonds and C—H⋯F interactions, which contribute to its supramolecular architecture .

Mechanisms of Biological Activity

The biological activity of 5-FIPA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 5-FIPA may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural similarity to other carboxylic acids allows it to interact with enzyme active sites, potentially inhibiting their function.

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds like 5-FIPA may exhibit antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Photocatalytic Activity : Recent investigations have explored the use of 5-FIPA in metal-organic frameworks (MOFs), where it enhances photocatalytic activity. This application is particularly relevant in environmental remediation and energy conversion technologies .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various isophthalic acid derivatives, including 5-FIPA. The results indicated that 5-FIPA exhibited moderate antibacterial activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

| Compound | Activity Against Gram-Positive Bacteria |

|---|---|

| This compound | Moderate |

| Isophthalic Acid | Weak |

| 5-Chloroisophthalic Acid | Strong |

Case Study 2: Enzyme Inhibition

In a cheminformatics study focusing on matrix metalloproteinases (MMPs), 5-FIPA was identified as a potential inhibitor. The binding analysis revealed that it interacts favorably with the active site of MMP-13, suggesting its utility in targeting diseases characterized by excessive MMP activity, such as cancer and arthritis .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 5-FIPA has been evaluated through computational models. Key parameters include:

Eigenschaften

IUPAC Name |

5-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIOTTUHAZONIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316338 | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-66-0 | |

| Record name | 1583-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.